
2,6-Dimethylanilinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylanilinium can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with cyclotriphosphoric acid in an alcoholic solution. This reaction produces this compound cyclotriphosphate monohydrate .
Industrial Production Methods
In industrial settings, this compound is often produced using a catalyst. The process involves immersing gamma-alumina as a carrier skeleton in magnesium nitrate and aluminum nitrate solutions to obtain a spinel-type catalyst .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylanilinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine structures.
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: It reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for lithiation and nitrating agents for nitration. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include tetryl, a derivative with four nitro groups, and various aminophenol derivatives .
Aplicaciones Científicas De Investigación
2,6-Dimethylanilinium has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a key metabolite in the study of drug metabolism.
Medicine: It is a precursor in the synthesis of anesthetics and other pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylanilinium involves redox cycling of intracellularly bound aminophenol/quinone imine structures to generate reactive oxygen species (ROS). This mechanism is likely responsible for its mutagenic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with similar structural properties.
2,4-Dimethylaniline: Another positional isomer with methyl groups at the 2- and 4- positions.
2,5-Dimethylaniline: A compound with methyl groups at the 2- and 5- positions.
Uniqueness
2,6-Dimethylanilinium is unique due to its specific substitution pattern, which influences its reactivity and applications. Its role as a key starting material in the synthesis of various anesthetics and its involvement in redox cycling mechanisms set it apart from other similar compounds .
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40762711 |
Source


|
| Record name | 2,6-Dimethylanilinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40762711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107556-92-3 |
Source


|
| Record name | 2,6-Dimethylanilinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40762711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
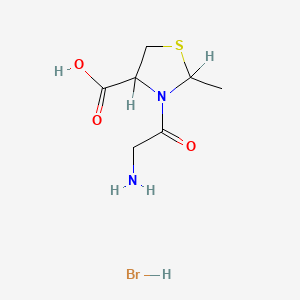

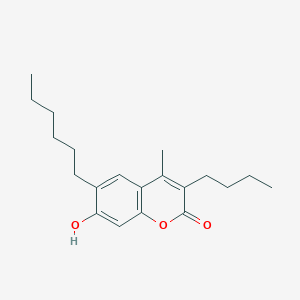
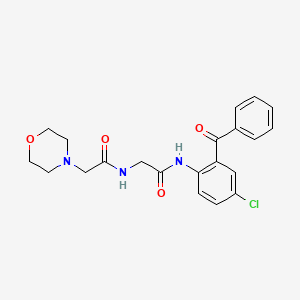
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
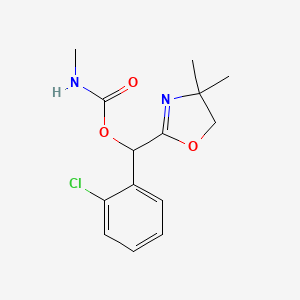

![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)


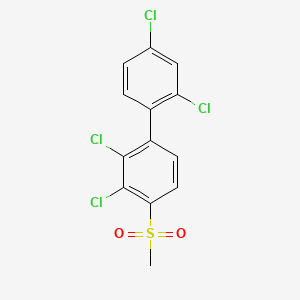


![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
